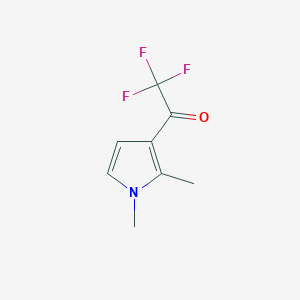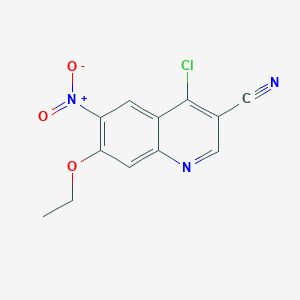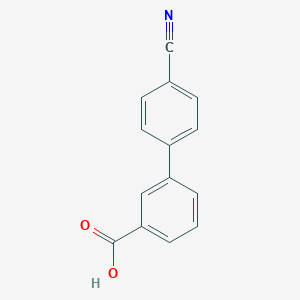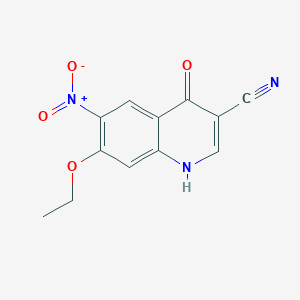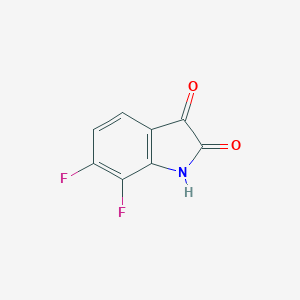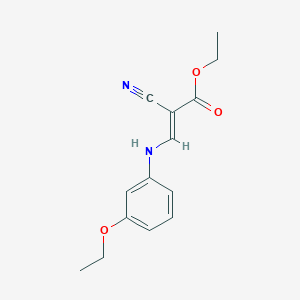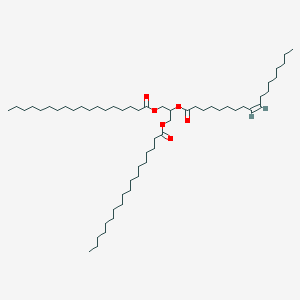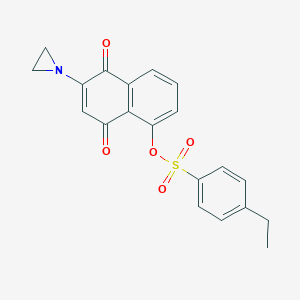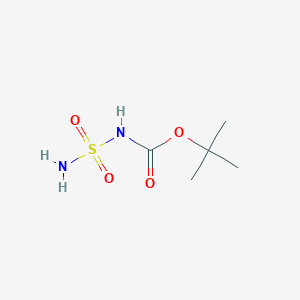
tert-Butyl sulfamoylcarbamate
描述
tert-Butyl sulfamoylcarbamate and its derivatives are a class of compounds that have been studied for their utility in organic synthesis. These compounds serve as intermediates and building blocks for the synthesis of various organic molecules, including amines, sulfoxides, and carbamates. The tert-butyl group in these compounds often provides steric protection, which can be useful in controlling the reactivity and selectivity of chemical reactions 910.
Synthesis Analysis
The synthesis of tert-butyl sulfamoylcarbamate derivatives involves various strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . N-tert-butanesulfinyl imines, which are related to tert-butyl sulfamoylcarbamates, are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Additionally, tert-butyl sulfoxide can be used as a starting point for synthesizing sulfinyl-containing compounds, including sulfinic acid amides and new sulfoxides . The tert-butyl group is also a key feature in the synthesis of thioimidates and their subsequent rearrangement to N-vinylcarbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl sulfamoylcarbamate derivatives is characterized by the presence of the tert-butyl group, which influences the overall geometry and reactivity of the molecule. For example, the sulfonyl moiety in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate presents a distorted arrangement around the sulfur atom, indicating strong interactions within the molecule9. In another derivative, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, intramolecular hydrogen bonds are observed, which contribute to the stability of the molecule10.
Chemical Reactions Analysis
tert-Butyl sulfamoylcarbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These derivatives also serve as nitrogen sources for catalytic aminohydroxylation and aziridination of olefins . The tert-butyl group can be cleaved under acidic conditions, allowing for the liberation of the amino group or other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl sulfamoylcarbamate derivatives are influenced by the tert-butyl group and the other functional groups present in the molecule. These properties are crucial for their application in synthesis and their behavior in reactions. For example, the tert-butyl group can provide steric hindrance, which affects the reactivity and selectivity of the compound in chemical reactions 910. The solubility, stability, and reactivity of these compounds can be tailored by modifying the tert-butyl group or other substituents, making them versatile intermediates in organic synthesis.
科学研究应用
Organic Synthesis Applications : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, exhibiting behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds are of interest as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Catalysis and Sensory Material Applications : Benzothiazole modified carbazole derivatives with a tert-butyl moiety have been shown to form organogels in certain solvents and assemble into a lamellar structure in a gel state. These xerogel-based films exhibit strong blue light emission and can be used as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).
Synthesis of Novel Sulfamides : Sulfamides structurally related to dopamine have been synthesized using tert-butyl-alcohol/benzyl alcohol and chlorosulfonyl isocyanate, exhibiting inhibitory properties for various carbonic anhydrases. These sulfamides may have potential applications as antiepileptic, antiobesity, antitumor agents, or anti-infective agents (Aksu et al., 2013).
Synthesis of Sulfoxides and Sulfones : tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, catalyzing the coupling of benzyl halides to trans-stilbenes. This approach facilitates product isolation in high purity (Zhang et al., 2015).
Fluorescence Materials for Delayed Thermally Activated Fluorescence : Materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been developed for thermally activated delayed fluorescence. These materials have tunable energy gaps and are studied for their electronic, photophysical, and electrochemical properties (Huang et al., 2014).
属性
IUPAC Name |
tert-butyl N-sulfamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCQASPMIALUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443987 | |
| Record name | tert-Butyl sulfamoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl sulfamoylcarbamate | |
CAS RN |
148017-28-1 | |
| Record name | 1,1-Dimethylethyl N-(aminosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl sulfamoylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

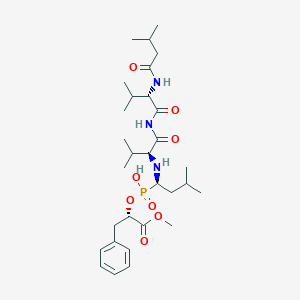
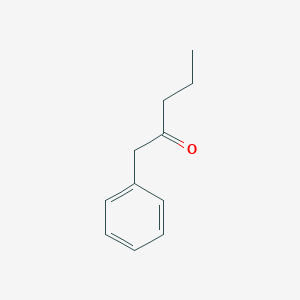
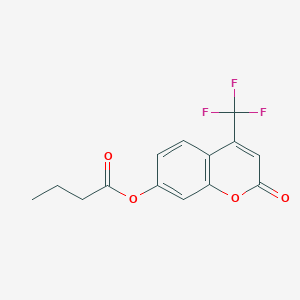
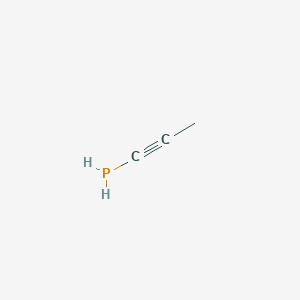
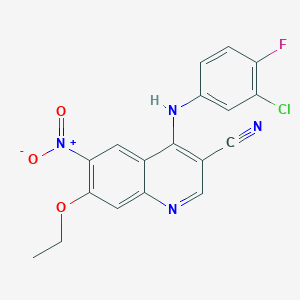
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
